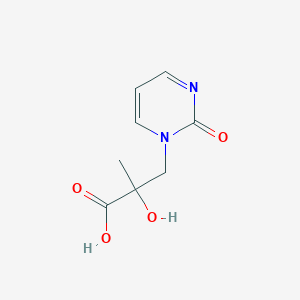
3,4-Dihydro-2h-1,4-benzoxazine-7-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydro-2H-1,4-benzoxazine-7-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H9NO3·HCl. It is a derivative of benzoxazine, a class of heterocyclic compounds known for their diverse applications in medicinal chemistry and materials science .
Aplicaciones Científicas De Investigación
3,4-Dihydro-2H-1,4-benzoxazine-7-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid hydrochloride typically involves the reaction of 2-aminophenol with formaldehyde and a carboxylic acid derivative. This reaction proceeds through a Mannich-type condensation, followed by cyclization to form the benzoxazine ring . The reaction conditions often require a Lewis acid catalyst and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound can be achieved through solventless synthesis, where reactants are mixed and heated above their melting points using paraformaldehyde to maintain stoichiometry . This method is advantageous due to its high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dihydro-2H-1,4-benzoxazine-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxo-derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include oxo-derivatives, amine derivatives, and substituted benzoxazines .
Mecanismo De Acción
The mechanism of action of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an allosteric enhancer of agonist activity at the A1 adenosine receptor, influencing various cellular pathways . The compound’s effects are mediated through its binding to these receptors, leading to changes in cellular signaling and function .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydro-2H-1,4-benzoxazine: A closely related compound with similar structural features but lacking the carboxylic acid group.
3,4-Dihydro-3-oxo-2H-1,4-benzoxazine: Another derivative with an oxo group, which alters its chemical reactivity and biological activity.
Uniqueness
3,4-Dihydro-2H-1,4-benzoxazine-7-carboxylic acid hydrochloride is unique due to its carboxylic acid group, which enhances its solubility and reactivity compared to other benzoxazine derivatives. This functional group also contributes to its potential biological activities, making it a valuable compound in medicinal chemistry .
Propiedades
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3.ClH/c11-9(12)6-1-2-7-8(5-6)13-4-3-10-7;/h1-2,5,10H,3-4H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDZKOMVRCUBFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=CC(=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl2-[1-(aminomethyl)cyclobutyl]acetatehydrochloride](/img/structure/B2602588.png)
![2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-(2-thienyl)pyrimidine](/img/structure/B2602590.png)




![N-[(3,5-dimethoxyphenyl)methyl]-2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2602597.png)




![[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetic acid](/img/structure/B2602607.png)
![(2Z)-N-acetyl-2-[(4-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide](/img/structure/B2602608.png)

